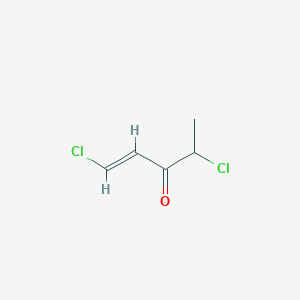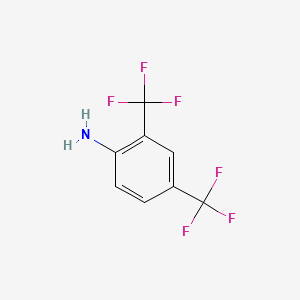
Indole-4-CarboxylicAcid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole-4-Carboxylic Acid is a significant heterocyclic compound that belongs to the indole family. Indoles are known for their presence in various natural products and their importance in biological systems. Indole-4-Carboxylic Acid, specifically, is a derivative of indole with a carboxyl group at the fourth position of the indole ring. This compound is of interest due to its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Indole-4-Carboxylic Acid can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The carboxyl group can then be introduced through various functionalization reactions.
Industrial Production Methods: Industrial production of Indole-4-Carboxylic Acid often involves large-scale Fischer indole synthesis followed by carboxylation reactions. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Indole-4-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carboxyl group or the indole ring.
Substitution: Electrophilic substitution reactions are common, especially at the nitrogen atom or the benzene ring of the indole.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions include various substituted indoles, which can have different functional groups attached to the indole ring or the carboxyl group.
Scientific Research Applications
Indole-4-Carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in biological processes and as a potential therapeutic agent.
Medicine: Investigated for its potential in drug development, particularly in cancer research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Indole-4-Carboxylic Acid can be compared with other indole derivatives such as Indole-3-Carboxylic Acid and Indole-5-Carboxylic Acid. While these compounds share a similar indole structure, the position of the carboxyl group significantly affects their chemical properties and biological activities. Indole-4-Carboxylic Acid is unique due to its specific substitution pattern, which can lead to distinct reactivity and applications.
Comparison with Similar Compounds
- Indole-3-Carboxylic Acid
- Indole-5-Carboxylic Acid
- Indole-2-Carboxylic Acid
These compounds, while similar, each have unique properties that make them suitable for different applications in research and industry.
Properties
CAS No. |
1074-86-6 |
|---|---|
Molecular Formula |
C12Cl10S2Zn |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Bromo-2-[(5-methyl-2-pyridinyl)sulfanyl]pyridine](/img/structure/B1175602.png)

